molecular formula C19H17NO B366470 (2-Aminophenyl)(diphenyl)methanol CAS No. 52744-72-6

(2-Aminophenyl)(diphenyl)methanol

Cat. No.: B366470
CAS No.: 52744-72-6
M. Wt: 275.3g/mol
InChI Key: UKMIZPPNAOUDML-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(diphenyl)methanol is a specialized organic compound that serves as a valuable building block in synthetic organic chemistry and pharmaceutical research. Its molecular structure, incorporating both aminophenol and diphenylmethanol motifs, makes it a versatile precursor for the construction of more complex nitrogen- and oxygen-containing heterocycles. Research Applications and Value: This compound is primarily used as a key synthetic intermediate. Scientific literature indicates that analogs like o-aminophenyldiphenylmethanol are employed in reactions with aroylpyruvic acids and their derivatives to synthesize pharmacologically active dihydrobenzoxazepinones and related heterocyclic structures . These fused heterocyclic systems are of significant interest in medicinal chemistry for drug discovery efforts. Handling and Safety: Researchers should handle this material with appropriate safety precautions in a well-ventilated laboratory. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. Note: This product is intended for research purposes only and is strictly not for human or diagnostic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminophenyl)-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMIZPPNAOUDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Aminophenyl Diphenylmethanol

Established Synthetic Pathways to (2-Aminophenyl)diphenylmethanol

Traditional and well-documented methods for the synthesis of (2-Aminophenyl)(diphenyl)methanol and its analogs predominantly rely on powerful organometallic reagents. These approaches offer reliable and relatively high-yielding routes to the target molecule.

Grignard Reaction-Based Approaches in Synthesis Research

The Grignard reaction is a cornerstone in the synthesis of tertiary alcohols, including this compound. This methodology involves the nucleophilic addition of a Grignard reagent, typically an arylmagnesium halide, to a ketone or an ester. masterorganicchemistry.com In the context of synthesizing the title compound, phenylmagnesium bromide is reacted with a 2-aminobenzophenone (B122507) derivative. The reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the desired tertiary alcohol. cerritos.edu

The general scheme for this reaction is as follows:

Formation of Grignard Reagent: Phenyl bromide reacts with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form phenylmagnesium bromide.

Nucleophilic Addition: The Grignard reagent is then added to a solution of 2-aminobenzophenone.

Protonation: The resulting magnesium salt is hydrolyzed with an aqueous acid (e.g., ammonium (B1175870) chloride or dilute hydrochloric acid) to afford this compound. rsc.org

A notable variation involves the reaction of a Grignard reagent with 2-aminobenzonitrile, which after hydrolysis, can yield the corresponding ketone for further reaction or be directly converted to the alcohol under specific conditions. nih.gov For instance, the synthesis of (2-aminophenyl)(p-tolyl)methanol has been demonstrated by adding p-tolylmagnesium bromide to 2-aminobenzaldehyde (B1207257). rsc.org

Table 1: Examples of Grignard Reaction Parameters for Diaryl Methanol (B129727) Synthesis

Starting MaterialGrignard ReagentSolventReaction TimeYield
2-Aminobenzaldehydep-Tolylmagnesium bromideDiethyl EtherNot Specified58% rsc.org
2-Aminobenzonitrile4-Methoxyphenylmagnesium bromideTHF24 hoursNot Specified nih.gov
Methyl BenzoatePhenylmagnesium BromideNot SpecifiedNot SpecifiedHigh masterorganicchemistry.com

This table is generated based on available data and may not represent all possible reaction conditions.

Organolithium Chemistry in the Preparation of (2-Aminophenyl)diphenylmethanol

Similar to Grignard reagents, organolithium reagents are potent nucleophiles used in the synthesis of alcohols. masterorganicchemistry.com The preparation of this compound can be achieved by reacting phenyllithium (B1222949) with 2-aminobenzophenone. Phenyllithium is typically prepared by the reaction of bromobenzene (B47551) or chlorobenzene (B131634) with lithium metal. libretexts.org

The reaction mechanism is analogous to the Grignard reaction, involving the nucleophilic attack of the carbanionic carbon of the organolithium reagent on the electrophilic carbonyl carbon of the ketone. A subsequent aqueous workup is necessary to protonate the lithium alkoxide intermediate and yield the final alcohol product. rsc.org The use of organolithium reagents can sometimes offer advantages in terms of reactivity and can be used to synthesize a variety of substituted diaryl methanols. google.com

Palladium-Catalyzed Coupling Reactions in the Synthesis of Related Structures

While not a direct method for the synthesis of this compound itself, palladium-catalyzed cross-coupling reactions are instrumental in creating the complex aryl structures that can serve as precursors. researchgate.net Reactions like the Suzuki-Miyaura coupling can be used to form the biaryl backbone of more complex analogs. nih.govacs.org For example, a diaryl ketone precursor could be synthesized via a Suzuki coupling between an appropriately substituted aryl halide and an arylboronic acid. This ketone can then be subjected to reduction or reaction with an organometallic reagent to furnish the desired diaryl carbinol.

Furthermore, palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, are crucial for introducing the amino group onto the aromatic ring of a precursor molecule. acs.org This allows for the late-stage introduction of the amine functionality, which can be advantageous in multi-step syntheses. These coupling reactions offer a high degree of functional group tolerance and are widely used in the synthesis of pharmaceuticals and other complex organic molecules. nih.govfrontiersin.org

Novel and Evolving Synthetic Routes

Current research in organic synthesis is focused on developing more efficient, selective, and sustainable methods. This includes the exploration of stereoselective syntheses and multicomponent reactions for the construction of molecules like this compound and its derivatives.

Stereoselective Synthesis Research for Chiral Analogs

The development of chiral analogs of this compound is of significant interest due to the potential for enantiomerically pure compounds to exhibit specific biological activities. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. iranchembook.ir This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. acs.orgpwr.edu.plethz.ch

For the synthesis of chiral diaryl methanols, asymmetric reduction of the corresponding prochiral diaryl ketone is a common approach. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. Another strategy involves the enantioselective addition of an organometallic reagent to an aldehyde in the presence of a chiral ligand. Research in this area is focused on developing highly enantioselective and diastereoselective methods to access these valuable chiral building blocks. mdpi.com

Multicomponent Reaction Strategies Incorporating the (2-Aminophenyl)diphenylmethanol Moiety

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.govtcichemicals.com These reactions are atom-economical and can rapidly generate molecular complexity. beilstein-journals.org

While a direct one-pot synthesis of this compound via an MCR is not commonly reported, MCRs can be employed to construct the core scaffold or related heterocyclic systems. For example, a Passerini or Ugi reaction could potentially be designed to incorporate the key structural elements of the target molecule. rug.nl The development of novel MCRs that can generate diaryl methanol structures is an active area of research, promising more streamlined and environmentally friendly synthetic routes in the future.

Green Chemistry Approaches in (2-Aminophenyl)diphenylmethanol Synthesis Research

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances, the use of renewable resources, and the development of energy-efficient processes. researchgate.net Research into the synthesis of this compound and its precursors, such as 2-aminobenzophenones, has explored several innovative strategies to improve environmental performance and sustainability. These approaches focus on alternative catalysts, energy sources, and reaction media to minimize waste and environmental impact. researchgate.netresearchgate.net

Catalytic Strategies for Greener Synthesis

A central tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. In the context of synthesizing this compound and related structures, research has focused on developing highly efficient and recyclable catalysts that operate under mild conditions.

One promising area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. For instance, nanocatalysts have been successfully employed in the synthesis of quinolines from 2-aminobenzophenones, offering benefits like high yields, short reaction times, and catalyst recyclability for multiple cycles. nih.gov Similarly, copper-based metal-organic frameworks (MOFs) have been shown to be effective, reusable catalysts for the synthesis of N,O-heterocycles in biodegradable solvents. researchgate.net The application of palladium catalysts has also been adapted for greener protocols. Palladium-catalyzed arylation of aldehydes to form diarylmethanols, a key step in related syntheses, has been successfully performed in water using specially designed water-soluble ligands, eliminating the need for volatile organic solvents. scispace.com

Table 1: Comparison of Green Catalytic Systems in Related Syntheses

Catalyst System Reaction Type Green Advantages Relevant Precursor/Analog Reference(s)
Lactic Acid Three-component reaction Biodegradable catalyst; Solvent-free conditions 2-Aminobenzophenone mjcce.org.mk
Copper MOF (Cu₂(OBA)₂bpy) Coupling of amines/alcohols with aldehydes Heterogeneous, recyclable catalyst; Use of biodegradable solvent 2-Aminobenzyl alcohol researchgate.net
Palladium with Sulfonated Ligand Arylation of aromatic aldehydes Reaction proceeds in water; Catalyst recycling Diarylmethanols scispace.com
NiO Nanoparticles One-pot reaction of 2-aminobenzophenone Reusable nanocatalyst; High efficiency 2-Aminobenzophenone nih.gov

Energy-Efficient and Alternative Reaction Conditions

Conventional synthetic methods often rely on prolonged heating, which is energy-intensive. Green chemistry seeks to replace this with more efficient energy sources like microwave and ultrasonic irradiation. These techniques can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. researchgate.net

Ultrasonic irradiation has been effectively used for the preparation of 2-aminobenzophenone derivatives. researchgate.netasianpubs.org This method is noted for its simple procedure, high yields, and significantly shorter reaction times, presenting a more environmentally benign pathway. researchgate.netasianpubs.org Likewise, microwave-assisted synthesis has been successfully applied to the one-pot synthesis of 2-aminobenzophenones from isatoic anhydride, using a non-hazardous catalyst under mild conditions. jetir.org These methods not only save energy but also can lead to cleaner reactions with fewer byproducts.

Table 2: Application of Energy-Efficient Methodologies

Methodology Reaction/Target Key Advantages Reference(s)
Ultrasonic Irradiation Synthesis of 2-aminobenzophenone derivatives High yields, short reaction times, environmentally benign researchgate.netasianpubs.org
Microwave Irradiation Synthesis of 2-aminobenzophenone from isatoic anhydride Rapid, efficient, avoids hazardous reagents like AlCl₃ jetir.org

Eco-Friendly Solvents and Reagents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often use volatile, toxic, and non-renewable organic solvents. Green chemistry promotes the use of safer alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and safety. scispace.com Research has demonstrated the feasibility of conducting key synthetic steps, such as palladium-catalyzed arylations, in aqueous media. scispace.comacs.org

Other green solvent alternatives include biodegradable options like diethyl carbonate and low-melting mixtures of natural compounds like L-(+)-tartaric acid and urea, which can act as both the reaction medium and the catalyst. researchgate.netresearchgate.net In some cases, reactions can be run under solvent-free conditions, completely eliminating solvent waste. mjcce.org.mk The use of benign reagents, such as hydrogen peroxide as an oxidant instead of heavy-metal-based alternatives, further enhances the green credentials of a synthesis, as its only byproduct is water. rsc.org

Table 3: Green Solvents and Reagents in Related Syntheses

Solvent/Reagent Type Application Example Green Advantage Reference(s)
Water Solvent Palladium-catalyzed arylation of aldehydes Non-toxic, safe, environmentally benign scispace.comacs.org
Diethyl Carbonate Solvent Copper-catalyzed heterocycle synthesis Biodegradable, less toxic than traditional solvents researchgate.net
L-(+)-Tartaric acid/Urea Solvent & Catalyst Friedländer heteroannulation Biodegradable, non-toxic, dual-purpose researchgate.net
None (Solvent-free) Reaction Condition Lactic acid-catalyzed quinazoline (B50416) synthesis Eliminates solvent waste, simplifies work-up mjcce.org.mk

Derivatization and Functionalization Strategies for Research Applications

Aminophenyl Moiety Functionalization

The presence of a primary aromatic amine in the (2-Aminophenyl)(diphenyl)methanol scaffold provides a key site for a variety of chemical transformations. These modifications can significantly alter the electronic nature of the aminophenyl ring and introduce new functional groups capable of participating in further reactions or specific molecular interactions.

Acylation and Sulfonylation Research

The nucleophilic character of the primary amine allows for straightforward acylation and sulfonylation reactions. These transformations are fundamental in organic synthesis for the introduction of amide and sulfonamide linkages, respectively.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylated derivatives. This functionalization is crucial for the synthesis of various biologically active molecules and for introducing protecting groups. For instance, in a related study, N-(4-aminophenyl)-substituted benzamides were synthesized by reacting p-nitroaniline with acyl chlorides, followed by reduction of the nitro group. This highlights a common strategy for introducing an acyl group to an aminophenyl moiety.

Acylating AgentBaseProduct
Acetyl ChloridePyridineN-(2-(hydroxy(diphenyl)methyl)phenyl)acetamide
Benzoyl ChlorideTriethylamineN-(2-(hydroxy(diphenyl)methyl)phenyl)benzamide
Acetic AnhydrideSodium AcetateN-(2-(hydroxy(diphenyl)methyl)phenyl)acetamide

Table 1: Representative Acylation Reactions of this compound

Sulfonylation: Similarly, sulfonylation of the amino group can be achieved by reacting this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a base like pyridine. The resulting sulfonamides are of significant interest due to their prevalence in medicinal chemistry.

Sulfonylating AgentBaseProduct
p-Toluenesulfonyl ChloridePyridineN-(2-(hydroxy(diphenyl)methyl)phenyl)-4-methylbenzenesulfonamide
Methanesulfonyl ChlorideTriethylamineN-(2-(hydroxy(diphenyl)methyl)phenyl)methanesulfonamide

Table 2: Representative Sulfonylation Reactions of this compound

Alkylation and Arylation Studies on the Amine Group

Further diversification of the aminophenyl moiety can be achieved through N-alkylation and N-arylation reactions, which introduce new carbon-nitrogen bonds and expand the molecular framework.

Alkylation: N-alkylation of the primary amine can be accomplished using various alkylating agents, such as alkyl halides or through reductive amination. Selective alkylation of aminophenols has been demonstrated, where the amino group can be selectively functionalized. For instance, the condensation of an aminophenol with an aldehyde followed by reduction with a hydride source is a common method for introducing an alkyl group. Hydrogen-borrowing catalysis using iridium complexes also presents a modern and efficient method for the alkylation of 1,2-amino alcohols, a class of compounds structurally related to the target molecule. nih.gov

Alkylating AgentMethodProduct
Methyl IodideBase-mediated(2-(Methylamino)phenyl)(diphenyl)methanol
Benzyl BromideBase-mediated(2-(Benzylamino)phenyl)(diphenyl)methanol
Benzaldehyde/NaBH4Reductive Amination(2-(Benzylamino)phenyl)(diphenyl)methanol

Table 3: Representative Alkylation Reactions of this compound

Arylation: The introduction of an aryl group onto the nitrogen atom is a powerful tool for creating complex molecular structures. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for the N-arylation of amines with aryl halides. This reaction is known for its broad substrate scope and functional group tolerance. Transition metal-free N-arylation of amino acid esters using diaryliodonium salts has also been reported, offering an alternative approach. nih.gov

Aryl HalideCatalyst/LigandBaseProduct
Bromobenzene (B47551)Pd(OAc)2 / BINAPNaOtBu(2-(Phenylamino)phenyl)(diphenyl)methanol
4-ChlorotoluenePd2(dba)3 / XPhosK3PO4(2-(p-Tolylamino)phenyl)(diphenyl)methanol

Table 4: Representative Arylation Reactions of this compound

Cyclization Reactions to Form Fused Heterocycles

The ortho-relationship of the amino and benzhydryl groups in this compound provides a unique opportunity for intramolecular cyclization reactions to construct fused heterocyclic systems. These reactions often proceed via the formation of an intermediate that facilitates ring closure. For example, the reaction of o-aminobenzyl alcohols with aldehydes or ketones can lead to the formation of tetrahydroquinolines. Similarly, oxidative cyclization of 2-(aminomethyl)biphenyls, a related structural motif, has been utilized to synthesize fluorenones. beilstein-journals.org The specific cyclization products will depend on the choice of the reacting partner and the reaction conditions.

ReactantCatalyst/ConditionsFused Heterocycle
FormaldehydeAcid catalyst10,11-Dihydro-5H-dibenzo[b,f]azepine derivative
PhosgeneBaseDibenzo[b,f] nih.govnih.govoxazepine derivative

Table 5: Potential Cyclization Reactions to Form Fused Heterocycles

Diphenylmethanol (B121723) Moiety Functionalization

The diphenylmethanol portion of the molecule offers additional sites for modification, including the two phenyl rings and the tertiary hydroxyl group. These functionalizations are key for modulating the steric bulk and electronic properties of the compound.

Modifications on the Phenyl Rings for Electronic and Steric Tuning

The aromatic rings of the diphenylmethanol moiety can be functionalized through electrophilic aromatic substitution reactions. The introduction of substituents on the phenyl rings can significantly influence the electronic properties of the molecule, which can be crucial for tuning its reactivity and biological activity. For example, the introduction of electron-donating groups (e.g., -OCH3, -CH3) will increase the electron density of the rings, while electron-withdrawing groups (e.g., -NO2, -CF3) will decrease it. These electronic perturbations can affect the properties of both the hydroxyl group and the distal aminophenyl moiety. nih.govrsc.org

Steric hindrance can also be modulated by introducing bulky substituents on the phenyl rings. This can be used to control the accessibility of the hydroxyl group and to influence the conformational preferences of the molecule. nih.govrsc.org

Reaction TypeReagentConditionsSubstituent
NitrationHNO3/H2SO40 °C-NO2
Friedel-Crafts AcylationAcetyl Chloride/AlCl30 °C to rt-COCH3
HalogenationBr2/FeBr3rt-Br

Table 6: Representative Phenyl Ring Functionalization Reactions

Hydroxyl Group Derivatization (e.g., Etherification, Esterification)

The tertiary hydroxyl group is another key functional handle for derivatization. Its conversion to ethers or esters can alter the polarity, solubility, and reactivity of the molecule.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. Given the benzylic nature of the alcohol, acid-catalyzed etherification with other alcohols is also a viable method.

ReagentConditionsProduct
Sodium Hydride, then Methyl IodideTHF, rt(2-Aminophenyl)(methoxy(diphenyl)methane)
Benzyl Bromide, NaHDMF, 0 °C to rt(2-Aminophenyl)(benzyloxy(diphenyl)methane)

Table 7: Representative Etherification Reactions

Esterification: Esterification of the tertiary alcohol can be achieved by reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base or an acylation catalyst. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is also a common method. youtube.com Chemoselective O-acylation of hydroxyamino acids under acidic conditions provides a precedent for selectively targeting the hydroxyl group in the presence of the amine. nih.gov

ReagentCatalyst/BaseProduct
Acetyl ChloridePyridineDiphenyl(2-aminophenyl)methyl acetate
Acetic AnhydrideDMAPDiphenyl(2-aminophenyl)methyl acetate
Benzoic AcidH2SO4Diphenyl(2-aminophenyl)methyl benzoate

Table 8: Representative Esterification Reactions

Introduction of Chiral Auxiliaries and Stereogenic Centers

The prochiral nature of this compound, specifically the benzhydryl carbon, presents an opportunity for the introduction of chirality, a critical aspect in the development of compounds for stereoselective synthesis and other specialized research applications. The strategic attachment of chiral auxiliaries to its reactive amino and hydroxyl functionalities, or the asymmetric transformation of its precursor, allows for the creation of stereogenic centers and the synthesis of enantiomerically enriched derivatives.

One notable strategy involves the derivatization of the amino group with a chiral moiety, which can then direct subsequent reactions in a stereoselective manner. A prominent example in the literature is the use of proline-derived auxiliaries. Specifically, the compound (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a derivative where the amino group of a 2-aminobenzophenone (B122507) (the oxidized form of the title compound) is acylated with (S)-proline, has been effectively employed as a chiral auxiliary for the asymmetric synthesis of α-amino acids. nih.govtcichemicals.com

This approach leverages the formation of a nickel(II) complex of the Schiff base formed between the chiral auxiliary-containing benzophenone (B1666685) and an amino acid. This complex creates a rigid, sterically defined environment around the α-carbon of the amino acid, facilitating stereoselective transformations. Two primary applications of this system have been demonstrated:

Retroracemisation of α-Amino Acids: Racemic α-amino acids can be converted to their optically pure (S)-enantiomers. tcichemicals.com In the presence of the chiral nickel(II) complex and a base like sodium methoxide, a dynamic kinetic resolution occurs, leading to the preferential formation of a single diastereomer. Subsequent acidic hydrolysis cleaves the amino acid from the auxiliary, yielding the desired enantiomerically enriched (S)-amino acid. tcichemicals.comresearchgate.net

Diastereoselective Alkylation of Glycine (B1666218): The nickel(II) complex of the Schiff base formed with glycine can be alkylated with high diastereoselectivity. tcichemicals.comnih.gov The chiral auxiliary directs the approach of the alkylating agent to one face of the glycine enolate, establishing a new stereocenter with a predictable configuration. Hydrolysis of the resulting complex provides access to a variety of non-proteinogenic α-amino acids in high optical purity. tcichemicals.com

These methodologies underscore a powerful functionalization strategy where a derivative of this compound serves as a recyclable chiral auxiliary. The steric and electronic properties of the benzophenone and the chiral pyrrolidine (B122466) moiety work in concert to induce high levels of asymmetry in the target amino acid.

While the above examples utilize a ketone precursor, the direct asymmetric reduction of 2-aminobenzophenones represents another key strategy for introducing a stereogenic center at the benzhydryl position to yield enantiomerically enriched this compound. This transformation can be achieved using various chiral reducing agents or catalyst systems, which stereoselectively deliver a hydride to one of the prochiral faces of the carbonyl group.

The research in this area highlights the versatility of the this compound scaffold in asymmetric synthesis. By attaching chiral auxiliaries to the amino group of its precursor, it is possible to control the stereochemistry of reactions at a distal site, as seen in the synthesis of α-amino acids.

The following table summarizes the outcomes of the diastereoselective alkylation of the Ni(II) complex of the glycine Schiff base with (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, demonstrating the high optical yields achievable with this chiral auxiliary.

Alkylating AgentResulting Amino AcidOptical Yield (%)
Methyl Iodide(S)-Alanine70-92
Isopropyl Bromide(S)-Valine70-92
Benzyl Bromide(S)-Phenylalanine70-92
Indolylmethyl Bromide(S)-Tryptophan70-92
sec-Butyl Bromide(S)-Isoleucine70-92
Butyl Bromide(S)-2-Aminohexanoic acid70-92
3,4-Dimethoxybenzyl Bromide3,4-Dimethoxyphenylalanine70-92

Coordination Chemistry and Metal Complex Formation with 2 Aminophenyl Diphenylmethanol

Ligand Design Principles and Chelation Properties

The efficacy of a molecule as a ligand is determined by its ability to donate electron pairs to a metal center, the stability of the resulting complex, and the steric and electronic environment it creates around the metal.

Bidentate Ligand Character of (2-Aminophenyl)(diphenyl)methanol

This compound possesses two potential donor sites: the nitrogen atom of the primary amine and the oxygen atom of the tertiary alcohol. This arrangement allows it to act as a bidentate ligand, forming a chelate ring with a metal ion. The formation of a six-membered chelate ring is anticipated upon coordination, which is a stable arrangement in coordination chemistry. The flexibility of the aminophenyl backbone would allow the ligand to adopt a conformation that facilitates the coordination of both the amino and hydroxyl groups to a single metal center.

Steric and Electronic Factors Influencing Ligand-Metal Interactions

The coordination of this compound to a metal center would be significantly influenced by both steric and electronic factors.

Steric Factors: The two phenyl groups attached to the carbinol carbon introduce significant steric bulk. This steric hindrance would likely play a crucial role in determining the coordination geometry of the resulting metal complexes. It could favor the formation of complexes with lower coordination numbers or influence the arrangement of other ligands around the metal center. The bulky nature of the ligand could also provide kinetic stability to the metal complex by sterically shielding the metal center from incoming reagents.

Synthesis and Characterization of Metal Complexes

Transition Metal Complexes (e.g., Ru, Rh, Ir, Pd, Cu, Zn)

The synthesis of transition metal complexes would typically involve the reaction of a suitable metal precursor (e.g., a metal halide or acetate) with this compound in an appropriate solvent. The reaction conditions, such as temperature and the presence of a base, would be critical. A base would likely be required to deprotonate the hydroxyl group, facilitating its coordination as an alkoxide.

Table 1: Hypothetical Transition Metal Complexes with this compound

MetalPotential PrecursorProposed Complex FormulaPotential Geometry
Ru(II)[RuCl₂(PPh₃)₃][Ru(L)₂(PPh₃)₂]Octahedral
Rh(I)[Rh(CO)₂Cl]₂[Rh(L)(CO)Cl]Square Planar
Ir(III)IrCl₃·3H₂O[Ir(L)₂Cl₂]ClOctahedral
Pd(II)PdCl₂[Pd(L)Cl]₂Square Planar (bridged)
Cu(II)Cu(OAc)₂·H₂O[Cu(L)₂]Square Planar or Tetrahedral
Zn(II)Zn(NO₃)₂·6H₂O[Zn(L)₂(NO₃)₂]Tetrahedral or Octahedral
L represents the deprotonated this compound ligand.

The characterization of these hypothetical complexes would involve a suite of spectroscopic and analytical techniques, including FT-IR, NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.

Main Group Metal Complexes

The formation of complexes with main group metals (e.g., Al, Ga, Sn) is also conceivable. These reactions would likely proceed in a similar manner to those with transition metals. The resulting complexes could exhibit interesting structural features and reactivity patterns.

Table 2: Hypothetical Main Group Metal Complexes with this compound

MetalPotential PrecursorProposed Complex FormulaPotential Geometry
Al(III)AlCl₃[Al(L)Cl₂]Tetrahedral
Ga(III)Ga(NO₃)₃[Ga(L)₂(NO₃)]Trigonal Bipyramidal
Sn(IV)SnCl₄[Sn(L)₂Cl₂]Octahedral
L represents the deprotonated this compound ligand.

Structural Analysis of Metal Complexes

It is anticipated that the M-N bond length would be typical for a metal-amine bond, while the M-O bond length would be characteristic of a metal-alkoxide interaction. The bite angle of the N-M-O chelate ring would be a key parameter, influencing the stability and geometry of the complex. The steric repulsion between the bulky phenyl groups and other ligands or solvent molecules would be clearly visible in the crystal structure, likely leading to distorted coordination geometries.

In-depth Analysis of this compound in Coordination Chemistry Remains Largely Undocumented in Public Research

A thorough investigation into the coordination chemistry of the specific chemical compound this compound has revealed a significant lack of detailed, publicly available scientific literature. While the broader classes of related compounds, such as aminophenols, Schiff bases, and other diphenylmethanol (B121723) derivatives, are well-documented in coordination chemistry, specific studies focusing on the metal complex formation, crystallography, spectroscopy, and stereochemistry of this compound are not readily found in accessible research databases.

The requested article, with its specific focus on the X-ray crystallography, spectroscopic investigations, and stereochemistry of metal complexes derived from this compound, cannot be generated with scientific accuracy due to the absence of primary research data on this particular compound.

Searches for relevant information have yielded studies on analogous, but structurally distinct, chemical systems. These include:

Aminophenol-Based Ligands: There is extensive research on the coordination of various aminophenol-based ligands to transition metals. These studies often highlight the redox-active nature of these ligands and the catalytic applications of their metal complexes. derpharmachemica.commdpi.com

Schiff Base Complexes: A vast body of literature exists on Schiff base ligands, particularly those derived from the condensation of diamines like o-phenylenediamine (B120857) with various aldehydes and ketones, including benzophenone (B1666685) derivatives. ekb.egresearchpublish.commdpi.comroyalliteglobal.com These studies detail the synthesis, characterization, and application of the resulting metal complexes.

Substituted Aminophenyl Ligands: The coordination chemistry of ligands containing aminophenyl groups, such as 2-(2-aminophenyl)pyridine and amine-substituted bis(pyrazolyl)-pyridine, has been explored, providing insights into the formation of mononuclear and polynuclear metal complexes. tandfonline.comresearchgate.netresearchgate.net

Diphenylmethanol Derivatives in Chirality: Other chiral diphenylmethanol derivatives have been successfully employed as chiral solvating agents for the purpose of enantiomeric resolution and the determination of absolute configurations using techniques like NMR spectroscopy. rsc.org

Despite the rich chemistry of these related families of compounds, the specific ligand this compound and its behavior in forming and characterizing metal complexes remain an under-explored area in the available scientific literature. Consequently, detailed data on coordination geometries from X-ray crystallography, specifics of metal-ligand bonding from NMR or IR spectroscopy, and the stereochemical aspects of its metal complexes are not available to be reported at this time.

Further research and publication in peer-reviewed journals would be necessary to provide the specific, in-depth information required for the requested article.

Mechanistic Investigations and Reaction Pathways Involving 2 Aminophenyl Diphenylmethanol

Role of the Hydroxyl Group in Reactivity

The hydroxyl (-OH) group is central to the reactivity of (2-aminophenyl)(diphenyl)methanol. While the -OH group itself is a poor leaving group, its reactivity is significantly enhanced in acidic media. libretexts.org Protonation of the hydroxyl oxygen converts it into a water molecule (-OH2+), which is an excellent leaving group.

This transformation is the key initial step in many reactions involving this alcohol. The departure of water generates a tertiary, resonance-stabilized carbocation, the (diphenyl)(2-aminophenyl)methyl cation. The stability of this cation is enhanced by the delocalization of the positive charge across the two phenyl rings. This electrophilic intermediate is highly susceptible to attack by nucleophiles, driving the formation of new carbon-heteroatom or carbon-carbon bonds. In the absence of strong acids, the hydroxyl group can be converted into other effective leaving groups, such as sulfonate esters (e.g., tosylates or mesylates), to facilitate substitution reactions under neutral or basic conditions. libretexts.org

Intramolecular Hydrogen Bonding and its Influence on Conformation and Reactivity

The ortho relationship between the amino (-NH2) and the carbinol (-C(Ph)2OH) functionalities allows for the formation of a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the nitrogen of the amino group. This interaction creates a pseudo-six-membered ring structure.

This hydrogen bond has a significant influence on the molecule's preferred conformation, locking it into a pre-organized state. researchgate.netnih.gov This pre-organization can lower the activation energy for subsequent intramolecular reactions, such as cyclizations, by reducing the entropic cost of achieving the necessary transition state geometry. The hydrogen bond brings the nucleophilic amino group into close proximity with the electrophilic carbinol carbon, facilitating cyclization pathways that might be less favorable in isomers where this bond cannot form, such as in the para-substituted analogue. Studies on similar systems, like 2'-aminoacetophenone (B46740) derivatives, have shown that such intramolecular hydrogen bonds play a crucial role in dictating the deactivation pathways from excited states and can prevent other processes like twisted intramolecular charge transfer (TICT). researchgate.netnih.gov

Reaction Mechanism Elucidation for Specific Organic Reactions

The primary reaction pathway for this compound under acidic conditions involves dehydration followed by cyclization, leading to the synthesis of important heterocyclic scaffolds like quinazolines.

The dehydration of this compound is not typically an isolated reaction but rather the initiating step for more complex transformations. In the presence of an acid catalyst, the mechanism proceeds as follows:

Protonation: The hydroxyl group is protonated by the acid catalyst to form an oxonium ion.

Loss of Water: The protonated hydroxyl group departs as a water molecule.

Carbocation Formation: This elimination results in the formation of the stable (diphenyl)(2-aminophenyl)methyl carbocation. This intermediate is the key species that undergoes further reaction.

This pathway is central to the synthesis of dihydroquinazolines from this compound and nitriles. researchgate.net

While significant skeletal rearrangements of the this compound backbone itself are not prominently reported, the chemistry of related nitrogen heterocycles is rich with rearrangement reactions. semanticscholar.orgrsc.org The primary fate of the carbocation intermediate generated from dehydration is typically interception by a nucleophile, leading to cyclization, rather than a Wagner-Meerwein type rearrangement (e.g., a 1,2-phenyl shift). The high stability of the tertiary benzylic carbocation minimizes the driving force for such rearrangements.

The most relevant mechanism involving this compound is the acid-catalyzed cyclocondensation with nitriles to form 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines. researchgate.net This reaction provides a clear example of the fate of the dehydrated intermediate.

Mechanism for Dihydroquinazoline (B8668462) Formation:

Dehydration: As described above, the alcohol undergoes acid-catalyzed dehydration to form the (diphenyl)(2-aminophenyl)methyl carbocation.

Nitrile Attack: The nitrogen atom of the nitrile (R-C≡N) acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.

Intramolecular Cyclization: The pendant 2-amino group, positioned ideally due to the molecule's conformation, attacks the electrophilic carbon of the nitrilium ion in a 6-endo-dig cyclization.

Deprotonation/Tautomerization: Loss of a proton re-aromatizes the system where applicable and yields the stable 3,4-dihydroquinazoline product.

Table 1: Mechanistic Pathway for Dihydroquinazoline Synthesis

StepDescriptionIntermediate(s)
1 Protonation of the hydroxyl group.Oxonium ion
2 Elimination of a water molecule.(Diphenyl)(2-aminophenyl)methyl carbocation
3 Nucleophilic attack by a nitrile.Nitrilium ion
4 Intramolecular attack by the amino group.Protonated dihydroquinazoline ring
5 Deprotonation.2-Aryl-4,4-diphenyl-3,4-dihydroquinazoline

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection

Spectroscopic techniques are indispensable for monitoring the progress of reactions involving this compound and for characterizing the resulting products.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the start and end of a reaction. The consumption of the starting material is confirmed by the disappearance of the characteristic broad O-H stretching band (around 3300-3600 cm⁻¹) and the two N-H stretching bands of the primary amine (around 3350-3500 cm⁻¹). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to provide detailed structural information. The disappearance of the singlet corresponding to the hydroxyl proton in ¹H NMR is a key indicator of reaction completion. In ¹³C NMR, the signal for the carbinol carbon (C-OH) disappears, and new signals corresponding to the heterocyclic product appear. For instance, in the formation of a dihydroquinazoline, new quaternary carbon signals would be observed in the ¹³C spectrum. nih.gov

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final products and any isolable intermediates, thereby validating the proposed reaction pathway. ekb.eg

Table 2: Key Spectroscopic Changes during Conversion to Dihydroquinazoline

TechniqueObservation in this compoundObservation in 2-Aryl-4,4-diphenyl-3,4-dihydroquinazoline
IR Broad O-H stretch (~3400 cm⁻¹), N-H stretches (~3350-3500 cm⁻¹)Absence of O-H stretch, presence of different N-H stretch
¹H NMR Signal for OH proton, signals for NH₂ protonsAbsence of OH signal, different NH signal
¹³C NMR Signal for carbinol carbon (~75-85 ppm)Absence of carbinol signal, new quaternary carbon signals
MS Molecular ion peak corresponding to C₁₉H₁₇NOMolecular ion peak corresponding to the cyclized product

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties.

The electronic structure of a molecule is fundamental to understanding its stability and reactivity. DFT calculations can determine the distribution of electrons within (2-Aminophenyl)(diphenyl)methanol and its derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For aromatic compounds containing amino groups, such as derivatives of 2-aminophenyl benzothiazole, the HOMO is often located on the aminophenyl moiety, indicating its electron-donating nature. In contrast, the LUMO can be distributed across other parts of the molecule. scirp.org In the case of this compound, the amino group and the phenyl rings are expected to significantly influence the frontier orbitals. The introduction of different substituents on the phenyl rings would further modulate these electronic properties. For instance, electron-withdrawing groups would likely lower the LUMO energy, while electron-donating groups would raise the HOMO energy.

A theoretical study on nonfullerene derivatives demonstrated that modifying electron-accepting groups significantly alters the HOMO-LUMO energy gap, which in turn affects the molecule's charge-transfer capabilities. acs.org Similar principles would apply to derivatives of this compound.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Related Aromatic Compounds

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
O-IDTBR1-5.615-3.2302.385 acs.org
NFBC2-5.110-3.3071.803 acs.org
NFBC7-5.165-3.6101.555 acs.org
Imidazole Derivative-6.2967-1.80964.4871 irjweb.com

DFT-based reactivity descriptors provide a quantitative framework for predicting how a molecule will interact with other reagents. rasayanjournal.co.in These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. researchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. semanticscholar.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For this compound, the presence of the electron-donating amino group and the electron-rich phenyl rings would influence its nucleophilic character. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The frontier molecular orbital theory posits that reactions are governed by the interaction between the HOMO of the nucleophile and the LUMO of the electrophile. unc.edu Analysis of the frontier orbitals of this compound would identify the most likely sites for electrophilic and nucleophilic attack. The nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be primary sites for interaction with electrophiles.

The interaction energy between two molecules can be analyzed using DFT to understand the nature of the chemical bond that will be formed. nih.gov This involves considering both electrostatic and orbital interactions.

Understanding the mechanism of a chemical reaction involves identifying the transition state (TS), which is the highest energy point along the reaction pathway. DFT calculations are a powerful tool for locating and characterizing the geometry and energy of transition states. chemrxiv.orgrsc.org This information allows for the calculation of the activation energy barrier, which determines the reaction rate.

For reactions involving this compound, such as oxidation, esterification, or N-alkylation, DFT could be used to model the reaction pathway. For example, in an acid-catalyzed reaction, the protonation of the hydroxyl or amino group would be the initial step, leading to the formation of a reactive intermediate. The subsequent steps, involving nucleophilic attack or rearrangement, would proceed through specific transition states.

Recent advancements have even explored the use of machine learning models trained on DFT data to predict transition state geometries more efficiently. rsc.org Studies on Pummerer-like reactions have shown that reaction pathways can be complex, sometimes involving post-transition state bifurcations where a single transition state leads to multiple products. researchgate.net Such detailed mechanistic insights for reactions of this compound could be obtained through a combination of DFT calculations and dynamics simulations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. cresset-group.com This technique solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes their positions and velocities over time. researchgate.net

This compound is a flexible molecule due to the rotational freedom around several single bonds, particularly the C-C and C-N bonds connecting the phenyl, amino, and methanol (B129727) groups. MD simulations can explore the potential energy surface of the molecule to identify its stable conformations and the energy barriers between them. researchgate.netnih.gov

The analysis of the simulation trajectory can reveal the preferred spatial arrangement of the phenyl rings and the aminophenyl group. This conformational preference is influenced by intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, as well as steric hindrance between the bulky phenyl groups. Studies on similar flexible molecules, like peptides, have used MD simulations to identify preferred secondary structures and folded conformations. iarjset.com For this compound, understanding its conformational landscape is crucial as different conformers may exhibit different reactivity and biological activity.

The aminophenol moiety in this compound makes it a potential ligand for metal ions. The nitrogen of the amino group and the oxygen of the hydroxyl group can act as donor atoms, forming coordination complexes with various metals. researchgate.netnih.gov MD simulations are a valuable tool for studying the dynamics of these interactions. cresset-group.com

Simulations can model the process of a metal ion binding to the ligand, revealing the changes in the ligand's conformation upon coordination. The stability of the resulting metal complex can be assessed by analyzing the interaction energies and the residence time of the metal ion in the binding site. In studies of amino alcohol ligands, it has been shown that the ligand's pre-organization for coordinating a metal ion is a key factor in the stability of the complex. mdpi.com

Furthermore, MD simulations can be used to study the catalytic activity of metal complexes of this compound. For instance, tetranuclear copper complexes with aminoalcohol ligands have been studied for their catalytic role in the oxidative coupling of aminophenol. MD simulations could provide an atomistic view of the catalytic cycle, including substrate binding, activation, and product release.

Quantum Chemical Calculations for Spectroscopic Interpretation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in the interpretation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Visible spectra. unn.edu.ngnih.govst-and.ac.ukbohrium.comorientjchem.org These computational methods allow for the prediction of spectroscopic parameters, aiding in the assignment of experimental signals and providing a deeper understanding of the molecule's electronic structure and geometry. st-and.ac.ukorientjchem.org

The process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). unn.edu.ngorientjchem.org Following geometry optimization, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum and to predict the vibrational frequencies observed in an IR spectrum. orientjchem.orgconicet.gov.ar For improved accuracy, these calculated frequencies are often scaled to account for systematic errors inherent in the computational methods. bohrium.com

For the interpretation of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants of the nuclei (e.g., ¹H and ¹³C). unn.edu.ngnih.gov These shielding constants are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, such as tetramethylsilane (B1202638) (TMS). The calculated chemical shifts can then be compared with experimental data to assign the resonances in the ¹H and ¹³C NMR spectra. The accuracy of these predictions can be influenced by the choice of the DFT functional and basis set, as well as the inclusion of solvent effects in the calculations. unn.edu.ng

Time-dependent DFT (TD-DFT) calculations are utilized to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov These calculations provide information about the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can elucidate the nature of the electronic excitations (e.g., n→π* or π→π* transitions). nih.gov

A hypothetical table of calculated versus experimental spectroscopic data for this compound is presented below to illustrate the application of these methods.

Parameter Calculated Value Experimental Value
¹H NMR (δ, ppm)
-OH4.524.50
-NH₂3.783.75
-CH(OH)5.895.85
Aromatic-H6.80-7.506.75-7.45
¹³C NMR (δ, ppm)
-C(OH)75.475.2
Aromatic-C115.0-148.0114.8-147.5
IR (ν, cm⁻¹)
O-H stretch34503445
N-H stretch3360, 32803355, 3278
C-O stretch10501048
UV-Vis (λmax, nm) 290, 245288, 242

Note: The data in this table is illustrative and intended to represent typical correlations between calculated and experimental values.

Computational Prediction of Chiral Induction and Enantioselectivity

This compound is a chiral molecule that can be used as a ligand or catalyst in asymmetric synthesis. Computational chemistry plays a crucial role in understanding and predicting the mechanisms of chiral induction and the origins of enantioselectivity in reactions where this molecule or its derivatives are involved. acs.orgdicp.ac.cn

DFT calculations can be used to model the transition states of a catalyzed reaction. dicp.ac.cn By comparing the energies of the transition states leading to the (R) and (S) products, the enantioselectivity of the reaction can be predicted. The difference in the activation energies (ΔΔG‡) for the two diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product. A larger energy difference corresponds to higher predicted enantioselectivity.

These computational models can provide detailed three-dimensional structures of the transition states, revealing the key non-covalent interactions responsible for chiral discrimination. These interactions might include hydrogen bonds, steric repulsion, or π-π stacking between the chiral ligand, the substrate, and the metal center (in the case of metal-catalyzed reactions). acs.org For instance, the amino group and the hydroxyl group of this compound can coordinate to a metal center or interact with the substrate through hydrogen bonding, creating a specific chiral environment that favors the formation of one enantiomer over the other.

A hypothetical study on the use of a derivative of this compound as a catalyst in an asymmetric transfer hydrogenation of a ketone could yield the following computational data:

Transition State Substrate Calculated ΔG‡ (kcal/mol) Predicted ee (%) Experimental ee (%)
TS-(R)Acetophenone15.29594
TS-(S)Acetophenone17.5
TS-(R)2-Chloroacetophenone16.18886
TS-(S)2-Chloroacetophenone17.8

Note: This data is hypothetical and serves to illustrate how computational results are used to predict enantioselectivity.

By systematically modifying the structure of the ligand in the computational model, researchers can rationally design more effective catalysts with improved enantioselectivity. dicp.ac.cn This in silico approach can significantly accelerate the discovery and optimization of new asymmetric catalytic systems.

Advanced Spectroscopic and Analytical Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of (2-Aminophenyl)(diphenyl)methanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular framework.

In the ¹H NMR spectrum, the protons of the two phenyl rings attached to the carbinol carbon and the aminophenyl ring exhibit distinct chemical shifts, typically in the aromatic region (δ 7.0-7.5 ppm). The protons on the unsubstituted phenyl rings would appear as complex multiplets. The protons on the 2-aminophenyl group are expected to show a more defined splitting pattern due to their specific substitution. The single proton attached to the carbinol carbon (CH-OH) would likely appear as a singlet, with its chemical shift influenced by solvent and hydrogen bonding. The hydroxyl (-OH) and amine (-NH₂) protons are also observable, often as broad singlets, and their positions can be confirmed by D₂O exchange experiments.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbinol carbon (C-OH) is expected to resonate in the range of δ 75-85 ppm. The aromatic carbons would appear between δ 115-150 ppm. The carbon atom attached to the amino group (C-NH₂) would be shifted upfield compared to the other aromatic carbons due to the electron-donating nature of the amine.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃ Data are estimated based on spectral data of analogous compounds like diphenylmethanol (B121723) and 2-aminobenzyl alcohol.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.20 - 7.45 m 10H Protons of two unsubstituted phenyl rings
~ 6.60 - 7.15 m 4H Protons of the 2-aminophenyl ring
~ 6.10 s 1H Methine proton (CH-OH)
~ 4.0 (broad) s 2H Amine protons (-NH₂)

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃ Data are estimated based on spectral data of analogous compounds.

Chemical Shift (δ, ppm) Assignment
~ 80 Carbinol Carbon (C-OH)
~ 116 - 130 Aromatic carbons
~ 144 Quaternary carbons of unsubstituted phenyl rings

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and studying its bonding characteristics.

Infrared (IR) Spectroscopy: The FTIR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands confirm the presence of the hydroxyl, amine, and aromatic functionalities. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amine group typically appear as two distinct peaks in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the secondary alcohol is expected to produce a strong band around 1050-1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The symmetric stretching of the aromatic rings, which are strong Raman scatterers, would be prominent. While specific Raman data for this compound is not widely available, the technique is valuable for studying molecular symmetry and conformational changes, especially in the solid state or in solution. The C-C skeletal vibrations of the phenyl rings would also be clearly visible in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for this compound Frequencies are based on typical values for the respective functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
3200 - 3600 O-H Stretch (broad) Alcohol (-OH)
3000 - 3100 C-H Stretch Aromatic
1580 - 1610 C=C Stretch Aromatic Ring
1450 - 1500 C=C Stretch Aromatic Ring
~1300 C-N Stretch Aromatic Amine
1050 - 1100 C-O Stretch Secondary Alcohol

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy is employed to investigate the electronic transitions within this compound. The molecule contains multiple chromophores—the phenyl and aminophenyl groups—which absorb light in the ultraviolet region. The spectrum is expected to show absorptions characteristic of π → π* transitions within the aromatic rings.

The benzene (B151609) rings typically exhibit absorption bands around 254 nm. The presence of the amino group, an auxochrome, on one of the phenyl rings is expected to cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands. This is due to the interaction of the lone pair of electrons on the nitrogen atom with the π-electron system of the aromatic ring. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. This technique is also highly useful for studying the formation of metal complexes, as coordination to a metal ion often results in significant shifts in the absorption spectrum.

Table 4: Expected UV-Visible Absorption Maxima for this compound Values are estimated based on the chromophores present.

Solvent λ_max (nm) Electronic Transition
Methanol (B129727) ~ 240 π → π* (Aminophenyl ring)
Methanol ~ 280 n → π* (Aminophenyl ring)

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis in Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₉H₁₇NO, 275.13 g/mol ).

The fragmentation pattern is often dominated by the loss of a water molecule (M-18) from the molecular ion, a common fragmentation pathway for alcohols. Another significant fragmentation would be the cleavage of the C-C bond adjacent to the oxygen atom to form the highly stable diphenylmethyl cation (benzhydryl cation) at m/z 167. The presence of the aminophenyl group would lead to characteristic fragments. For instance, cleavage could result in a fragment containing the aminophenyl moiety, and subsequent fragmentations could involve the loss of HCN from this ring. The high-resolution mass spectrometry (HRMS) technique allows for the determination of the elemental composition of the molecular ion and its fragments with very high accuracy.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula
275 Molecular Ion [M]⁺ [C₁₉H₁₇NO]⁺
258 [M - OH]⁺ [C₁₉H₁₆N]⁺
257 [M - H₂O]⁺ [C₁₉H₁₅N]⁺
180 [M - C₆H₅]⁺ [C₁₃H₁₂NO]⁺
167 [CH(C₆H₅)₂]⁺ (Benzhydryl cation) [C₁₃H₁₁]⁺
108 [H₂NC₆H₄CH]⁺ [C₇H₈N]⁺

X-ray Crystallography for Solid-State Structure Determination of the Compound and its Derivatives/Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state, provided that a suitable single crystal can be grown. This technique can elucidate bond lengths, bond angles, and torsional angles with high precision.

For this compound, a crystallographic study would reveal the conformation of the molecule, including the relative orientations of the three phenyl rings. Of particular interest would be the intermolecular interactions that dictate the crystal packing. The presence of both a hydroxyl group and an amino group makes the molecule capable of acting as both a hydrogen-bond donor and acceptor. It is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds, such as O-H···N, N-H···O, or N-H···N interactions. A related structure, (2-Aminophenyl)methanol, has been shown to form hydrogen-bonded layers in its crystal lattice researchgate.net. A similar analysis for the title compound would provide invaluable information for crystal engineering and understanding its solid-state properties.

Table 6: Potential Crystallographic Data derivable for this compound This table represents the type of data obtained from an X-ray crystallography experiment, not actual data.

Parameter Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ) Dimensions and angles of the repeating unit
Bond Lengths (Å) Precise distances between bonded atoms
Bond Angles (°) Angles between adjacent bonds
Torsion Angles (°) Conformation of the molecule

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in the Solid State and Solution

Hydrogen bonds are highly directional, specific interactions that are pivotal in crystal engineering and the formation of molecular networks. numberanalytics.compsu.edu The (2-Aminophenyl)(diphenyl)methanol molecule contains both a hydroxyl group (a classic hydrogen bond donor and acceptor) and a primary amine group (a hydrogen bond donor), making it a prime candidate for forming extensive hydrogen-bonded networks. psu.edu

While a specific crystal structure for this compound is not available in the cited literature, the analysis of a closely related, simpler molecule, (2-Aminophenyl)methanol, provides significant insight. The crystal structure of (2-Aminophenyl)methanol reveals a network dominated by intermolecular N-H···O and O-H···N hydrogen bonds. nih.govresearchgate.net In this arrangement, molecules are linked into chains and layers. nih.govresearchgate.net Specifically, molecules related by translation along one crystal axis are linked by N-H···O bonds, while molecules related by a screw axis are held together by both O-H···N and N-H···O interactions, creating stacks. researchgate.netresearchgate.net

For this compound, a similar hydrogen-bonding propensity is expected. The complementary nature of the hydroxyl and amino groups can lead to robust molecular recognition between molecules. psu.edu However, the presence of the two additional bulky phenyl groups would introduce significant steric hindrance compared to (2-Aminophenyl)methanol. This steric bulk would likely disrupt the simple layered packing seen in the smaller analogue, potentially leading to more complex three-dimensional architectures, such as helical or wave-like patterns, as the molecules arrange to accommodate the phenyl rings while maximizing hydrogen bonding. In solution, these same hydrogen bonding capabilities would influence solubility and aggregation, potentially forming dimers or small oligomers in non-polar solvents. osti.gov

Below is a table detailing the hydrogen bond parameters observed in the crystal structure of the analogous compound, (2-Aminophenyl)methanol.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
N1-H1A···O10.852.293.093 (3)158
O1-H1···N10.772.112.868 (3)167
N1-H1B···O10.852.453.126 (3)138
Data derived from the crystallographic study of (2-Aminophenyl)methanol and represents typical geometries for such interactions. nih.govresearchgate.net

π-π Stacking Interactions in Self-Assembly Research

The self-assembly of molecules is a process where components spontaneously form ordered structures through non-covalent interactions. mdpi.comhw.ac.uk For aromatic molecules like this compound, π-π stacking is a crucial driving force for assembly. numberanalytics.com This interaction occurs between the electron-rich π-systems of aromatic rings, contributing significantly to the stability of the resulting supramolecular structures. rsc.org

This compound features three phenyl rings, providing ample opportunity for π-π stacking. The spatial arrangement of these rings, dictated by the central tetrahedral carbon, would likely favor intermolecular stacking. The self-assembly process could lead to the formation of various architectures, such as columnar or layered structures, depending on how the hydrogen bonding and π-π stacking interactions interplay. rsc.org In many systems, π-π interactions work in concert with hydrogen bonds to direct the formation of complex assemblies like supramolecular ladders or sheets. researchgate.net The orientation of the stacked rings (e.g., face-to-face or offset/slipped) would be a critical determinant of the electronic properties of the resulting material.

The table below summarizes typical geometric parameters for π-π stacking interactions found in organic crystals.

Interaction TypeCentroid-to-Centroid Distance (Å)Slip Angle (°)Description
Face-to-Face3.3 - 3.8~0Parallel rings stacked directly on top of each other.
Parallel-Slipped3.3 - 3.8>0Parallel rings that are offset from one another.
T-shaped/Edge-to-Face~5.0~90The edge of one ring points towards the face of another.
These are generalized parameters for π-π interactions and are context-dependent.

Host-Guest Chemistry and Molecular Recognition Studies

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. numberanalytics.com This process is the epitome of molecular recognition, as the host must have a binding site (a cavity or cleft) that is sterically and electronically complementary to the guest. supramolecularevans.com

The three-dimensional, propeller-like shape of this compound, resulting from the arrangement of its three phenyl rings around a central carbon, could allow it to function as a host molecule. The spaces between the phenyl rings might form shallow cavities capable of encapsulating small solvent or gas molecules. The aminophenyl ring, with its hydrogen bonding groups, could provide specific recognition sites within this cavity to selectively bind complementary guests.

Conversely, this compound could also act as a guest, fitting into the larger cavities of host molecules like cyclodextrins, calixarenes, or self-assembled molecular cages. nih.gov The diphenylmethyl moiety could be encapsulated within a hydrophobic cavity, leaving the more polar aminophenyl group exposed to the solvent or interacting with the host's rim. Such host-guest complexation is fundamental to applications like molecular sensing and drug delivery. numberanalytics.comnih.gov

Role in Supramolecular Frameworks and Assemblies

Supramolecular frameworks are highly ordered, extended structures, such as porous networks or coordination polymers, built from molecular components (synthons or tectons) designed to connect in predictable ways. mdpi.comnso-journal.org The design principles for these frameworks rely on the directionality and reliability of non-covalent interactions. nih.gov

With its combination of directional hydrogen bonding sites and broad aromatic surfaces for π-stacking, this compound is a promising building block for supramolecular frameworks. It could be used to construct:

Hydrogen-Bonded Organic Frameworks (HOFs): The ability to form multiple, directional hydrogen bonds could lead to the self-assembly of robust, porous networks. By co-crystallizing with complementary molecules (e.g., carboxylic acids or other polyamines), it would be possible to form extended 1D, 2D, or 3D architectures. psu.edumdpi.com

Discrete Supramolecular Assemblies: The molecule's specific geometry could direct its assembly into finite, cage-like structures or other complex polyhedra, particularly when coordinated with metal ions that enforce specific coordination angles. nih.gov

The utility of this molecule as a tecton lies in its rigid, three-dimensional structure and the orthogonal nature of its potential interaction sites (hydrogen bonding from the aminophenyl group and π-stacking from the diphenyl groups). This allows for the rational design of complex supramolecular assemblies with potentially useful properties for gas storage, separation, or catalysis. nso-journal.org

Other Advanced Research Applications and Future Directions

Role as a Building Block in Organic Synthesis of Complex Molecules

(2-Aminophenyl)(diphenyl)methanol is a valuable bifunctional building block in organic synthesis. The presence of both an amine and a hydroxyl group allows for selective and sequential reactions to construct intricate molecular frameworks. Amines are well-established precursors to amide and peptide functional groups, and their basic properties are crucial for salt formation and catalysis. nih.gov

The strategic placement of the amino and hydroxyl groups facilitates the synthesis of various heterocyclic compounds. For instance, related 2-aminophenyl-substituted precursors have been instrumental in constructing pyrazolo[3,4-c]- and pyrazolo[4,3-c]quinolines and -isoquinolines. acs.org This is achieved by leveraging the amino group for ring formation with a suitably placed carbonyl group on an adjacent ring system. acs.org

Furthermore, the reactivity of the hydroxyl group, particularly its potential for elimination to form a stabilized carbocation, opens avenues for Friedel-Crafts type reactions. Research on related ortho-hydroxyaryl-diaryl-methanols has shown they can serve as precursors to highly reactive ortho-quinone methide intermediates. acs.org These intermediates can then be trapped by various nucleophiles in a chemoselective manner. A similar pathway could be envisioned for this compound, potentially forming an ortho-aza-quinone methide, which would be a powerful intermediate for the synthesis of complex nitrogen-containing molecules. This approach represents a sustainable method for C-C and C-N bond formation. acs.orgspringernature.com

The synthesis of various diphenylmethanol (B121723) derivatives has been explored, showcasing the adaptability of this core structure. By starting with different substituted aromatic compounds, a library of derivatives can be created for diverse applications. nih.gov

Table 1: Synthetic Applications of Aminophenyl Alcohol Scaffolds

Precursor Type Reaction Type Product Class Reference
2-Aminophenyl-substituted pyrazoles Intramolecular cyclization Pyrazoloquinolines, Isoquinolines acs.org
ortho-Hydroxyaryl-diaryl-methanols Generation of ortho-quinone methides C- and N-alkylated arylamines acs.org
(2-Aminophenyl)methanol Hydrogen bonding, salt formation Crystal engineering, pharmaceutical salts nih.gov

Potential in Stimuli-Responsive Materials (Academic Aspects, e.g., reversible transformations)

Stimuli-responsive materials, or "smart materials," are a class of advanced materials that can change their properties in response to external stimuli like pH, light, or temperature. mdpi.comtue.nlnih.gov The structure of this compound contains functionalities that are promising for incorporation into such systems.

The primary amino group is a key feature that can impart pH-responsiveness. In acidic conditions, the amine can be protonated to form an ammonium (B1175870) salt. This change in protonation state can alter the molecule's solubility, conformation, and intermolecular interactions, such as hydrogen bonding. If this moiety is incorporated into a polymer or a supramolecular assembly, this reversible transformation could trigger a macroscopic change, such as swelling/shrinking in a hydrogel or a color change. tue.nl Research on other amino-containing molecules, like azobenzene (B91143) derivatives, has shown that the amino group facilitates a pronounced pH-responsive color change. mdpi.com

The bulky diphenylmethanol group can also play a crucial role. The two phenyl rings can engage in π-π stacking interactions, which are important for forming ordered supramolecular structures. Changes in the environment (e.g., solvent polarity, temperature) could disrupt these interactions, leading to a reversible structural transformation. This principle is used in chromogenic polymers where dye molecules are incorporated into a polymer matrix, and their aggregation state, which dictates the optical properties, is controlled by external stimuli. mdpi.com The combination of a pH-sensitive "head" (the aminophenyl group) and a large, potentially interacting "tail" (the diphenylmethyl group) makes this compound an interesting candidate for designing new stimuli-responsive systems.

Table 2: Features of this compound Relevant to Stimuli-Responsive Materials

Functional Group / Structural Feature Potential Stimulus Resulting Transformation Potential Application Reference
Amino Group (-NH2) pH Reversible protonation (NH2 ↔ NH3+) pH-responsive sensors, hydrogels mdpi.comtue.nl
Diphenyl Rings Solvent Polarity, Temperature Altered π-π stacking Chromogenic polymers, smart surfaces mdpi.com

Exploration of Unconventional Reactivity Modes

Beyond the classical reactions of amines and alcohols, the structure of this compound is ripe for exploring unconventional reactivity. A key area of interest is the generation of transient, highly reactive intermediates. As mentioned, the generation of ortho-quinone methides from phenolic analogues is a powerful strategy. acs.org The analogous nitrogen-based intermediate, an ortho-aza-quinone methide, could be generated from this compound through oxidation or a related activation method. Such species are potent electrophiles and could participate in a variety of cycloaddition and nucleophilic addition reactions, providing rapid access to complex heterocyclic scaffolds.

Another area of exploration is transition-metal-catalyzed C-H activation. The phenyl rings of the diphenylmethanol moiety, as well as the aminophenyl ring, possess numerous C-H bonds that could be targeted for functionalization. Catalytic systems, particularly those based on palladium, rhodium, or iridium, could enable the direct coupling of these C-H bonds with various reaction partners, bypassing the need for pre-functionalized starting materials and offering a more atom-economical synthetic route. The synthesis of complex palladacycles from related pyrazole (B372694) structures highlights the feasibility of such C-H activation strategies. hbni.ac.in

The proximity of the amino and hydroxyl groups could also lead to novel cooperative catalytic cycles or intramolecular rearrangements under specific reaction conditions, potentially mediated by metal catalysts or strong acids/bases.

Development of Novel Derivatives with Enhanced Reactivity or Selectivity Profiles

The core structure of this compound can be systematically modified to create novel derivatives with fine-tuned properties. These modifications can be aimed at enhancing reactivity, improving selectivity in catalytic applications, or introducing new functionalities.

Strategies for derivatization include:

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups onto any of the three phenyl rings can significantly alter the electronic properties of the molecule. For example, adding nitro groups, as seen in derivatives of 2,2-diphenyl-1-picrylhydrazyl (DPPH), can enhance redox properties. lew.ro Conversely, adding methoxy (B1213986) or alkyl groups could increase electron density and affect the nucleophilicity of the amine or the stability of carbocation intermediates.

Modification of the Amino Group: The primary amine can be converted into secondary or tertiary amines, amides, sulfonamides, or carbamates. nih.gov These modifications would alter its nucleophilicity, basicity, and hydrogen-bonding capabilities, which can be used to direct reaction pathways or to build larger molecular structures. For example, reacting the amine with various aldehydes can produce Schiff base derivatives, which are important ligands in coordination chemistry. researchgate.net

Modification of the Hydroxyl Group: The tertiary alcohol can be converted into ethers or esters, or it can be replaced with other functional groups through nucleophilic substitution reactions. This could be used to attach the molecule to a polymer backbone or to introduce reporter groups for sensing applications.

The synthesis of novel diphenyl acrylonitrile (B1666552) derivatives has demonstrated that significant structural modifications can lead to compounds with interesting biological properties, providing a template for creating libraries of compounds based on the this compound scaffold. mdpi.com

Multidisciplinary Research at the Interface of Organic, Inorganic, and Computational Chemistry

The versatility of this compound makes it an ideal platform for multidisciplinary research that combines organic synthesis, inorganic chemistry, and computational modeling.

Inorganic Chemistry: The amino group, especially after conversion to a Schiff base (imine) via condensation with an aldehyde, can act as a powerful ligand for coordinating with transition metals. researchgate.net The resulting metal complexes could have interesting catalytic or material properties. For instance, pincer-style Schiff-base ligands derived from the related diphenylamine-2,2'-dicarboxaldehyde are known to form stable, macrocyclic complexes with various metals. researchgate.net A similar strategy could be applied to derivatives of this compound to create novel catalysts or functional materials. Ternary nickel(II) complexes with amino acid and phenanthroline ligands, for example, have been investigated for their potential antitumor activity. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide deep insights into the properties and reactivity of this compound and its derivatives. DFT studies can be used to:

Analyze the conformational space to identify the most stable structures and understand their geometries, as has been done for related diphenylamine (B1679370) derivatives. researchgate.net

Predict the reaction pathways for complex transformations, such as the formation of ortho-aza-quinone methides or the mechanisms of metal-catalyzed C-H activation.

Model the electronic structure of potential metal complexes to predict their stability, geometry, and spectroscopic properties. mdpi.com

Calculate spectroscopic data (e.g., NMR, IR) to aid in the characterization of newly synthesized compounds.

By integrating these three disciplines, researchers can adopt a rational design approach. Organic chemists can synthesize target molecules and derivatives, inorganic chemists can explore their coordination chemistry and catalytic potential, and computational chemists can provide theoretical models to explain observed results and guide future synthetic efforts.

Q & A

Q. How can researchers investigate the bioactivity of this compound against enzyme targets?

  • Methodological Answer : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) and molecular docking (AutoDock Vina) to predict interactions with enzymes like cytochrome P450. In vitro inhibition assays (IC₅₀) validate computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.